molecular formula C17H13N3O4 B12189103 5-methyl-4-(4-nitrobenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 66755-21-3

5-methyl-4-(4-nitrobenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12189103
CAS No.: 66755-21-3
M. Wt: 323.30 g/mol
InChI Key: QHRMOZIIQNCORN-UHFFFAOYSA-N
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Description

“3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This particular compound features a nitrobenzoyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. The reaction conditions often include:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Continuous flow reactors: For better control over reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The phenyl and nitrobenzoyl groups can undergo electrophilic aromatic substitution reactions.

    Condensation: The pyrazolone ring can participate in various condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Reduction of the nitro group: Produces the corresponding amino derivative.

    Substitution reactions: Can yield various substituted pyrazolones depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Pyrazolones can act as ligands in metal-catalyzed reactions.

Biology and Medicine

    Pharmacological studies: Investigated for potential anti-inflammatory, analgesic, and antipyretic properties.

    Drug development: Used as a scaffold for designing new therapeutic agents.

Industry

    Dye and pigment production: Pyrazolone derivatives are used in the synthesis of azo dyes.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” depends on its specific biological activity. Generally, pyrazolones may:

    Inhibit enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity.

    Interact with receptors: Binding to specific receptors to exert analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.

    Antipyrine: Known for its analgesic and antipyretic effects.

    Metamizole: Used as a painkiller and fever reducer.

Uniqueness

“3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” is unique due to the presence of the nitrobenzoyl group, which may enhance its pharmacological profile and chemical reactivity compared to other pyrazolones.

Properties

CAS No.

66755-21-3

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

5-methyl-4-(4-nitrobenzoyl)-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H13N3O4/c1-11-15(16(21)12-7-9-14(10-8-12)20(23)24)17(22)19(18-11)13-5-3-2-4-6-13/h2-10,15H,1H3

InChI Key

QHRMOZIIQNCORN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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